![molecular formula C12H11N3O3S B2368574 Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 168482-02-8](/img/structure/B2368574.png)
Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Research has shown that derivatives of 1,3-thiazole, such as those related to Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, have been effective in inhibiting HIV-1 (Human Immunodeficiency Virus type 1) reverse transcriptase (RT). These derivatives were found active against both DNA polymerase and ribonuclease H, indicating their potential in HIV treatment (Meleddu et al., 2016).
Crystal Structure and Solubility Analysis
A study focused on related thiazole compounds explored the relationship between molecular structure, crystal structure, and solubility. The research demonstrated how modifications in the molecular structure of thiazole derivatives impact their crystallization and solubility, which is crucial for their application in various fields, including pharmaceuticals (Hara et al., 2009).
Corrosion Inhibition
Poly[(hydrazinylazo)]thiazoles derivatives, which are structurally similar to Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, have been studied for their effectiveness in inhibiting corrosion in cast iron-carbon alloy in acid chloride solutions. These derivatives displayed a significant increase in polarization resistance and a decrease in corrosion current density, highlighting their potential as corrosion inhibitors (El-Lateef et al., 2021).
Antimalarial Activity
Derivatives of 2-(2-hydrazinyl)thiazole, closely related to Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, have been evaluated for their antimalarial activity. These compounds showed significant inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria, presenting a new avenue for antimalarial drug development (Makam et al., 2014).
Synthesis and Characterization for Potential Applications
Various research efforts have focused on the synthesis and characterization of thiazole derivatives, highlighting their diverse applications in scientific research. These studies often involve detailed spectroscopic analysis and crystallographic behavior assessments, which are essential for understanding their properties and potential uses in various fields, such as medicinal chemistry and materials science (Haroon et al., 2018).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular function, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can influence a variety of biochemical pathways, leading to diverse biological activities
Result of Action
Compounds with similar structures have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that the compound could have a significant impact on cellular function.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-formylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-18-11(17)9-10(8-5-3-2-4-6-8)19-12(14-9)15-13-7-16/h2-7H,1H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXFPRLKXPOBHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NNC=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate |
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